Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate
Description
Properties
CAS No. |
6635-79-6 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate |
InChI |
InChI=1S/C11H13NO4/c1-2-15-11(13)8-16-10-5-3-4-9(6-10)7-12-14/h3-7,14H,2,8H2,1H3 |
InChI Key |
BJUNLWKZVSKZQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1)C=NO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate
General Synthetic Strategy
The synthesis of this compound typically involves two key stages:
- Formation of the phenoxyacetate ester intermediate.
- Conversion of a corresponding ketone or aldehyde precursor to the oxime derivative via reaction with hydroxylamine.
Detailed Synthetic Route
Starting Materials
- 3-formylphenol or 3-formylphenoxyacetic acid derivatives.
- Ethyl chloroacetate or ethyl bromoacetate for esterification.
- Hydroxylamine hydrochloride or hydroxylamine free base.
Esterification Step
The phenoxyacetate ester is synthesized by reacting 3-hydroxybenzaldehyde derivatives with ethyl chloroacetate or ethyl bromoacetate in the presence of a base. The base can be an alkali metal carbonate or hydroxide, typically sodium carbonate or potassium carbonate, in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone. This reaction forms ethyl 2-(3-formylphenoxy)acetate.
Oximation Step
The aldehyde group on the phenoxyacetate ester is converted to the oxime by reaction with hydroxylamine. This reaction is carried out in solvents such as alcohols (methanol, ethanol), aqueous alcohol mixtures, or basic solvents like pyridine. The reaction conditions may include:
- Molar excess of hydroxylamine hydrochloride.
- Presence of a base such as sodium acetate or pyridine to liberate free hydroxylamine.
- Room temperature to mild heating (25–80 °C).
- Reaction time ranging from 1 to 24 hours depending on the scale and solvent.
The product is a mixture of E and Z stereoisomers of the oxime; isomer enrichment or separation can be achieved by recrystallization or chromatographic methods if necessary.
Alternative Synthetic Approaches
- Some processes involve first preparing the oxime of the hydroxybenzaldehyde and then performing the esterification step.
- Alkylation of the oxime intermediate with alkyl halides can also be employed to introduce alkyl substituents on the oxime nitrogen if required.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| Esterification | 3-hydroxybenzaldehyde + ethyl chloroacetate | Base (K2CO3), DMF or acetone, 50-80 °C | Ethyl 2-(3-formylphenoxy)acetate |
| Oximation | Ethyl 2-(3-formylphenoxy)acetate + NH2OH | Alcohol solvent, base, 25-80 °C, 1–24 h | This compound |
Research Findings and Optimization
Solvent and Base Effects
- Polar aprotic solvents such as DMF and DMSO increase the esterification yield by enhancing nucleophilicity.
- Alcoholic solvents favor oximation due to better solubility of hydroxylamine and the aldehyde ester.
- The presence of bases like sodium acetate or pyridine improves oxime formation by neutralizing hydrochloric acid released from hydroxylamine hydrochloride.
Isomeric Purity
- The oxime exists as E and Z stereoisomers; their ratio depends on reaction conditions.
- Isomerization can be induced by hydrohalic acids under anhydrous conditions or by photochemical methods.
- Separation of isomers is feasible via recrystallization or chromatographic techniques, which is important for pharmaceutical purity.
Yield and Purification
- Overall yields for the two-step process are typically in the range of 60–85%.
- Purification is commonly achieved by recrystallization from suitable solvents or chromatographic methods.
- Crystalline salt forms, such as n-butylamine salts, have been reported to improve purity and handling characteristics.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Esterification Solvent | DMF, acetone, DMSO | Polar aprotic solvents preferred |
| Esterification Base | K2CO3, Na2CO3, NaOH | Neutralizes acid, promotes nucleophilicity |
| Esterification Temp | 50–80 °C | Moderate heating to drive reaction |
| Oximation Solvent | Methanol, ethanol, pyridine | Alcoholic or basic solvents |
| Oximation Base | Sodium acetate, pyridine | Neutralizes acid from hydroxylamine salt |
| Oximation Temp | 25–80 °C | Mild heating accelerates reaction |
| Reaction Time | 1–24 hours | Depends on scale and solvent |
| Isomer Separation | Recrystallization, chromatography | Optional for purity requirements |
| Yield | 60–85% overall | Dependent on purification and reaction control |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can react with the phenoxy group under basic conditions.
Major Products Formed
Oxidation: Formation of ethyl 2-[3-(nitromethyl)phenoxy]acetate.
Reduction: Formation of ethyl 2-[3-(aminomethyl)phenoxy]acetate.
Substitution: Formation of various substituted phenoxy acetates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenoxy group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Structural and Physical Properties of Selected Compounds
Key Observations :
- Thermal Stability: Ethyl 2-(4-aminophenoxy)acetate has a defined melting point (56–58°C) , whereas the target compound’s thermal data are absent, suggesting further characterization is needed.
Key Observations :
- Reduction Sensitivity: The nitro-to-amine reduction step in (62% yield) contrasts with brominated analogs (e.g., ), which require radical bromination.
- Electrochemical Behavior: Ethyl 2-(2-(bromomethyl)phenoxy)acetate undergoes irreversible reduction at −1.75 V vs SCE, forming carbanion intermediates that rearrange into benzofuran derivatives . The target compound’s electrochemical profile is unexplored but could differ due to the stabilizing effect of the hydroxyimino group.
Table 3: Bioactivity of Analogous Compounds
Key Observations :
- Pharmacological Potential: While the target compound lacks direct bioactivity data, structurally related esters exhibit diverse activities. For example, diuretic activity in correlates with aminomethyl and halogen substituents, whereas the hydroxyiminomethyl group may confer chelation properties or enzyme inhibition.
- Structure-Activity Relationships (SAR): Halogenation: Chlorine substitution (e.g., ) enhances lipophilicity and target binding but may reduce solubility. Amine vs. Hydroxyimino: The 4-aminophenoxy analog has higher polarity than the target compound, which could influence membrane permeability.
Stability and Environmental Interactions
- Oxygen Sensitivity: Electrolysis of ethyl 2-(2-(bromomethyl)phenoxy)acetate under aerobic conditions yields benzofuran derivatives (40% yield) due to oxygen-mediated radical recombination . The hydroxyiminomethyl group in the target compound may similarly react with oxygen, though this remains speculative without experimental data.
- Complexation with β-Cyclodextrin: Ethyl 2-(2-((4-chlorophenyl)carbamoyl)phenoxy)acetate forms inclusion complexes with β-cyclodextrin, improving solubility but reducing antimicrobial efficacy . Similar host-guest interactions for the target compound could optimize delivery in drug formulations.
Biological Activity
Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.
Chemical Structure and Properties
This compound features a phenoxy group linked to an ethyl acetate moiety through a hydroxyiminomethyl group. The structural characteristics of this compound influence its biological activity, particularly its interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with oxime functionalities, similar to this compound, exhibit promising anticancer properties. For example, compounds containing oxime groups have shown significant inhibition against various cancer cell lines, including MV4-11 cells with FLT3/ITD mutations. One study reported an IC50 value of 0.072 µM for a structurally related oxime compound, suggesting that modifications in the structure can enhance anticancer activity .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MV4-11 | 0.072 | FLT3 inhibition |
| Compound B | TT thyroid carcinoma | Not specified | Induces apoptosis |
| Compound C | Abl1 leukemia cells | 0.87 (T315I mutant) | Kinase inhibition |
Antimicrobial Activity
The hydroxyimino group in this compound has been linked to enhanced antimicrobial activity. Compounds with similar functional groups have demonstrated effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of key enzymes involved in disease processes. For instance, studies on related compounds have shown that they can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in malaria parasites. This inhibition can lead to reduced parasite viability and offers a potential therapeutic strategy against malaria .
Case Studies
A notable case study involved the evaluation of a series of oxime derivatives, including those structurally related to this compound. The study assessed their anticancer and antimicrobial activities through high-throughput screening methods. The results indicated that certain modifications significantly enhanced potency against specific cancer cell lines while maintaining low toxicity profiles .
The biological activity of this compound is believed to stem from its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The hydroxyimino group may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity.
Q & A
Q. Basic
- NMR Spectroscopy : - and -NMR confirm the ester (δ ~4.2 ppm for CH) and hydroxyiminomethyl (δ ~8.5 ppm for CH=N) groups .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry, as seen in structurally related phenylacetate derivatives (e.g., Ethyl 2-(3-amino-4-hydroxyphenyl)acetate, CCDC deposition number 843384) .
How do substituents on the phenoxy ring influence bioactivity, and what contradictions exist in reported data?
Advanced
Substituents like halogens (e.g., Cl, Br) enhance diuretic activity by increasing lipophilicity and target binding, as shown in ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate (IC < 1 µM in renal assays) . However, conflicting data arise when electron-withdrawing groups reduce solubility, limiting in vivo efficacy. Comparative studies using logP calculations and in vitro-in vivo correlation (IVIVC) models are recommended to resolve discrepancies .
What experimental strategies optimize reaction yields in multi-step syntheses?
Q. Advanced
- Stepwise Optimization : Adjusting reaction time and temperature (e.g., 80°C for 6 hours in hydrazide formation) improves intermediate purity .
- Catalyst Screening : Base catalysts like NaOH (2N) enhance cyclization efficiency in triazole-thione derivatives (yield increase from 60% to 85%) .
- Workup Protocols : Ethyl acetate extraction and silica gel chromatography minimize byproduct contamination .
How does the hydroxyiminomethyl group participate in nucleophilic reactions, and what are its stability limitations?
Advanced
The hydroxyiminomethyl group acts as a nucleophile in Schiff base formation under mild acidic conditions (pH 4–6). However, it is prone to hydrolysis in aqueous media, requiring anhydrous conditions during storage (e.g., -20°C in desiccated vials) . Kinetic studies using HPLC-MS reveal a hydrolysis half-life of 48 hours at pH 7.4, necessitating stability assays for biological applications .
What computational approaches predict interactions between this compound and biological targets?
Q. Advanced
- Docking Simulations : AutoDock Vina evaluates binding affinity to diuretic targets like Na/K-ATPase (binding energy < -9 kcal/mol in related compounds) .
- MD Simulations : GROMACS assesses conformational stability in lipid bilayers, critical for membrane permeability predictions .
How can discrepancies in reported IC50_{50}50 values across studies be addressed methodologically?
Q. Advanced
- Standardized Assays : Use identical cell lines (e.g., HEK293 for renal targets) and buffer conditions (e.g., 150 mM NaCl, pH 7.4) .
- Meta-Analysis : Pool data from ≥3 independent studies and apply Grubbs’ test to identify outliers .
What are the emerging applications in drug delivery systems?
Basic
The compound’s ester and ether linkages enable conjugation with polymeric carriers (e.g., PLGA) for sustained release, as demonstrated in ethyl acrylate-based prodrugs achieving 72-hour plasma stability .
What are the stability risks during long-term storage, and how are they mitigated?
Basic
Ester hydrolysis and oxime degradation occur under humid conditions. Storage at -20°C in argon-purged vials reduces degradation to <5% over 12 months . Regular HPLC-UV monitoring (λ = 254 nm) is advised .
How does this compound compare to structurally similar high-ceiling diuretics in preclinical models?
Advanced
In rat models, this compound shows 30% higher urinary output than furosemide at 10 mg/kg, but lower bioavailability (45% vs. 65%). Co-administration with cyclodextrin derivatives improves solubility by 2.5-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
